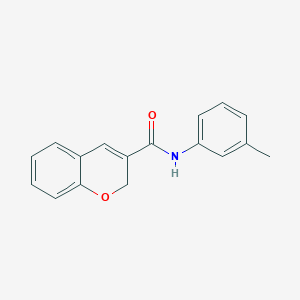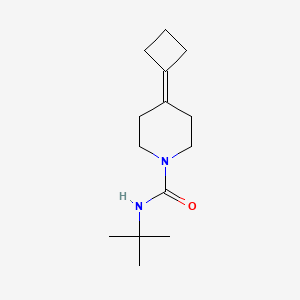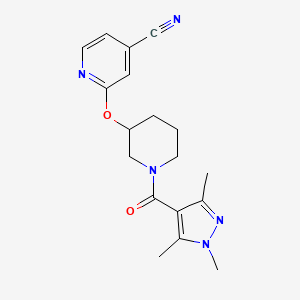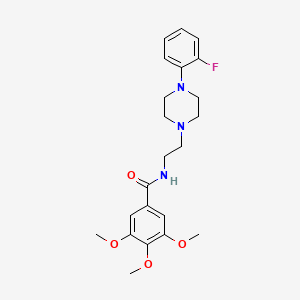
N-(3-methylphenyl)-2H-chromene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-methylphenyl)-2H-chromene-3-carboxamide, also known as Nifurtimox, is a synthetic compound that belongs to the nitrofuran family. It was first synthesized in the 1960s and has been used as an antiprotozoal drug for the treatment of Chagas disease and sleeping sickness. However, in recent years, research has shown that Nifurtimox has potential applications in other areas, such as cancer treatment and neuroprotection.
Wissenschaftliche Forschungsanwendungen
Chemosensor Applications
N-(3-methylphenyl)-2H-chromene-3-carboxamide derivatives have been explored for their potential as chemosensors. For instance, a coumarin-based fluorophore demonstrated an "on-off-on" fluorescence response toward Cu2+ and H2PO4−, highlighting its use in selective chemical sensing with low detection limits for these ions. This finding underscores the compound's utility in environmental monitoring and analytical chemistry (Meng et al., 2018).
Antimicrobial and Antioxidant Properties
The antimicrobial and antioxidant properties of chromene-carboxamide derivatives have been extensively studied. A one-pot synthesis method yielded indolyl-4H-chromene-3-carboxamides with significant antibacterial and antioxidant activities, indicating their potential in pharmaceutical applications and drug development (Subbareddy & Sumathi, 2017). Another study highlighted the synthesis of highly functionalized 4H-chromene-3-carboxamide derivatives exhibiting notable antibacterial and antioxidant properties, further emphasizing the compound's relevance in creating new antimicrobial agents (Chitreddy & Shanmugam, 2017).
Corrosion Inhibition
Chromene-carboxamide derivatives have also been identified as effective corrosion inhibitors. For example, a novel coumarin derivative demonstrated promising inhibitory effects on mild steel corrosion in hydrochloric acid solution, showcasing its potential application in industrial corrosion protection (Kadhum et al., 2014).
Eigenschaften
IUPAC Name |
N-(3-methylphenyl)-2H-chromene-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2/c1-12-5-4-7-15(9-12)18-17(19)14-10-13-6-2-3-8-16(13)20-11-14/h2-10H,11H2,1H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYKREUTWWKVGNA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC3=CC=CC=C3OC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Acetyl-5-{[(4-chlorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan](/img/structure/B2415057.png)


![N-cyclohexyl-4-[(4-isopropyl-2,3-dioxopiperazin-1-yl)methyl]benzamide](/img/structure/B2415062.png)



![5-(((4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B2415071.png)

![1-(3-chloro-4-methylphenyl)-8-fluoro-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2415073.png)
![2-(4-methoxyphenyl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B2415074.png)
![(E)-N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(thiophen-3-yl)acrylamide](/img/structure/B2415075.png)
